2-ethyl-1H-benzimidazol-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused with an imidazole ring. The compound contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms. The 3D structure of the molecule can be visualized using software tools such as Java or Javascript .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic addition to protonated carboxylic acids. The formation of C-N bonds occurs via an aromatic aldehyde and o-phenylenediamine. The reactions are accelerated in electrostatically charged microdroplets, and no additional acid, base, or catalyst is required .
Scientific Research Applications
Biological Activity and Synthetic Applications
Synthetic derivatives of 2-ethyl benzimidazole have been created to investigate their biological activities. For instance, derivatives synthesized through the condensation with substituted primary and secondary amines demonstrated significant anti-inflammatory and analgesic responses, underscoring their potential in medicinal chemistry (Mariappan et al., 2011). Another study explored the synthesis of new biologically active derivatives containing benzimidazole and imidazoline moieties, which exhibited promising antibacterial and entomological activities (Chaudhary et al., 2011).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their role as corrosion inhibitors. A notable study found that novel benzimidazole derivatives effectively inhibited corrosion of mild steel in acidic media, highlighting the significance of the benzimidazole structure in creating effective corrosion inhibitors (Tang et al., 2013).
Catalysis and Organic Synthesis
The application of benzimidazole derivatives in catalysis and organic synthesis is another area of interest. For example, bis(benzimidazolyl)amine chromium complexes were investigated for ethylene oligomerization, revealing an unprecedented distribution of 1-olefin products, which could influence industrial polymer production processes (Tomov et al., 2006). Moreover, a biomimetic approach for the oxidative cyclocondensation of primary amines with o-aminoanilines to produce 1,2-disubstituted benzimidazoles showcased an efficient and environmentally friendly synthetic route (Nguyen & Largeron, 2016).
Material Science
In material science, benzimidazole derivatives have been studied for their potential in improving the properties of industrial materials. One study detailed the use of benzimidazole derivatives as efficient inhibitors for the corrosion of carbon steel in acid media, emphasizing their protective capabilities and potential for application in material preservation and maintenance (Cruz et al., 2004).
Future Directions
Research on benzimidazole derivatives continues to explore their diverse pharmacological activities. Future studies may focus on optimizing synthetic routes, improving bioavailability, and investigating novel applications . Additionally, exploring the potential of these compounds in drug development remains an exciting avenue for future research.
properties
IUPAC Name |
2-ethylbenzimidazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNQCVQJGAFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585366 | |
Record name | 2-Ethyl-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1H-benzimidazol-1-amine | |
CAS RN |
90559-02-7 | |
Record name | 2-Ethyl-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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